Zagotenemab is classified as an anti-Tau monoclonal antibody. It is derived from humanized immunoglobulin and is designed to bind selectively to Tau protein aggregates, which are characteristic of Alzheimer's pathology. The development of Zagotenemab is part of a broader effort to create immunotherapies that target specific molecular pathways involved in neurodegeneration .
The synthesis of Zagotenemab involves several key steps:
This process allows for the generation of large quantities of high-purity Zagotenemab suitable for clinical trials and further research applications .
Zagotenemab's molecular structure consists of two heavy chains and two light chains typical of immunoglobulin G antibodies. The binding sites are located within the variable regions, where complementarity-determining regions interact with the Tau protein.
Zagotenemab primarily functions through its binding interactions with Tau aggregates. The key reactions include:
These interactions are critical for its proposed mechanism in mitigating neurodegeneration associated with Tau pathology .
The mechanism of action of Zagotenemab involves several steps:
Clinical studies have indicated that treatment with Zagotenemab can lead to measurable changes in Tau levels in cerebrospinal fluid and imaging studies that reflect reduced neurodegeneration .
These properties ensure that Zagotenemab remains effective during storage and handling prior to administration in clinical settings.
Zagotenemab is primarily investigated for its potential therapeutic effects in:
The development and study of Zagotenemab represent significant progress in targeted therapies for neurodegenerative diseases, offering hope for improved outcomes in affected patients .
Tau pathology represents a cornerstone in Alzheimer's disease (AD) pathogenesis, characterized by the aggregation of hyperphosphorylated tau proteins into neurofibrillary tangles (NFTs). Under physiological conditions, tau stabilizes axonal microtubules, supporting neuronal structure and intracellular transport. Pathological transformation begins when abnormal phosphorylation triggers conformational changes, causing tau detachment from microtubules and subsequent misfolding into oligomeric species [3] [7] [8]. These oligomers undergo fibrillization into paired helical filaments (PHFs) and NFTs, which disrupt cellular proteostasis, impair synaptic function, and propagate trans-synaptically through templated corruption of native tau [3] [6] [8]. Crucially, tau burden correlates more strongly with cognitive decline than amyloid-β plaques, positioning it as a compelling therapeutic target [7] [8]. The heterogeneity of tau isoforms—generated via alternative splicing of MAPT exon 10—further complicates pathology, with 3-repeat (3R) and 4-repeat (4R) tau ratios varying across tauopathies [8].
Table 1: Key Characteristics of Pathological Tau in Alzheimer’s Disease
Feature | Physiological Tau | Pathological Tau |
---|---|---|
Structure | Soluble, unfolded | Insoluble aggregates (PHFs/NFTs) |
Phosphorylation State | Moderate, regulated | Hyperphosphorylated (≥80 sites) |
Cellular Location | Axonal, dendritic | Somatic, extracellular "seeds" |
Propagation | Non-transmissible | Prion-like trans-synaptic spread |
Functional Consequence | Microtubule stabilization | Neuronal toxicity, synaptic dysfunction |
Immunotherapies offer a strategic approach to combat tau pathology by selectively neutralizing extracellular tau species involved in propagation. Passive immunization with monoclonal antibodies aims to:
Epitope specificity critically influences therapeutic efficacy. N-terminal-targeting antibodies (e.g., Zagotenemab, Semorinemab) bind soluble extracellular tau but may not engage core aggregated species shielded within the microtubule-binding domain. Conversely, mid-region antibodies (e.g., Bepranemab) target epitopes proximal to aggregation-prone domains, potentially inhibiting fibrillization more effectively [7] [10]. Despite theoretical advantages, clinical outcomes for N-terminal antibodies have been largely negative, prompting a shift toward conformation-specific or mid-region strategies [7] [10].
Table 2: Tau-Targeted Monoclonal Antibodies in Clinical Development
Antibody | Target Epitope | Clinical Outcome | Key Challenge |
---|---|---|---|
Zagotenemab | N-terminal (aa 7-9, 312-322) | Phase 2 failure (PERISCOPE-ALZ) | Limited engagement with aggregated tau |
Semorinemab | N-terminal (aa 6-23) | Mixed Phase 2 results; discontinued | Inconsistent cognitive benefits |
Bepranemab | Mid-region (aa 235-250) | Reduced tau PET; missed clinical endpoint | Efficacy only in low-tau subpopulation |
Gosuranemab | N-terminal (aa 15-24) | Accelerated cognitive decline; discontinued | Detrimental target engagement |
Zagotenemab (LY3303560), developed by Eli Lilly, exemplifies a conformation-selective monoclonal antibody designed to preferentially bind misfolded extracellular tau aggregates over normal monomeric tau. Preclinical studies revealed a dissociation constant (KD) <220 pM for aggregated tau versus 235 nM for monomers—indicating >1,000-fold selectivity for pathological species [1] [2] [6]. Its tertiary epitope spans amino acids 7–9 in the N-terminus and 312–322 within the microtubule-binding region, enabling recognition of disease-specific tau conformations [1] [6]. In transgenic mouse models (P301S, JNPL3), zagotenemab reduced tau pathology and delayed motor impairment by blocking neuronal internalization of tau seeds [1] [6].
Clinical Translation: The phase 2 PERISCOPE-ALZ trial (NCT03518073) evaluated zagotenemab in 360 early symptomatic AD patients with intermediate tau PET burden. Participants received intravenous infusions (1,400 mg or 5,600 mg) or placebo every 4 weeks for 100 weeks. Primary efficacy was assessed using a Bayesian Disease Progression Model analyzing Integrated Alzheimer’s Disease Rating Scale (iADRS) scores. Results showed:
Table 3: Key Efficacy Outcomes from PERISCOPE-ALZ Trial
Endpoint | Low-Dose vs. Placebo | High-Dose vs. Placebo | Interpretation |
---|---|---|---|
iADRS (Disease Progression Ratio) | 1.10 (0.959–1.265) | 1.05 (0.907–1.209) | No slowing of decline |
CDR-SB (Mean Change) | +0.15 | +0.07 | Worsening vs. placebo |
Tau PET (SUVR Change) | +0.02 | +0.01 | No reduction in tau burden |
Plasma p-tau181 | ↑ 35% | ↑ 62% | Peripheral engagement |
Mechanistic Insights: Zagotenemab’s failure highlights critical challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7